molecular formula C13H22O2 B13271998 Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate

Cat. No.: B13271998
M. Wt: 210.31 g/mol
InChI Key: WTMLHEXBNGWHEM-UHFFFAOYSA-N
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Description

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate is a high-purity chemical compound with a molecular weight of 210.31 g/mol. This compound is known for its unique blend of properties, making it valuable in various industries .

Chemical Reactions Analysis

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate has several scientific research applications. It is used in chemistry, biology, medicine, and industry due to its unique properties . The compound’s versatility makes it a valuable asset in various research and industrial applications.

Biological Activity

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a cyclohexylidene moiety. Its chemical formula is C13H24O2C_{13}H_{24}O_2, and it possesses a molecular weight of approximately 212.33 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the context of receptor binding and pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Estrogen Receptor Modulation : Research indicates that compounds with similar structures can act as selective estrogen receptor modulators (SERMs). For instance, derivatives containing cyclohexyl groups have shown affinity for estrogen receptors, particularly ERβ, which is implicated in various physiological processes including memory consolidation and neuroprotection .
  • Antioxidant Properties : Some studies suggest that compounds related to this compound exhibit antioxidant properties. This activity may contribute to their protective effects against oxidative stress-related diseases .
  • Hypolipidemic Effects : There is evidence from related compounds that suggest potential hypolipidemic activities. These compounds can influence lipid metabolism and may have therapeutic applications in managing dyslipidemia .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundEstrogen receptor modulator
3,3,5-Trimethylcyclohexyl acetateAntioxidant
CyclandelateHypolipidemic

Case Studies

  • Estrogen Receptor Binding Study :
    A study investigated the binding affinities of various compounds to estrogen receptors. This compound showed significant binding to ERβ with an EC50 value indicating a moderate affinity compared to other known SERMs. This suggests potential applications in treating conditions influenced by estrogen signaling.
  • Oxidative Stress Protection :
    In vitro assays demonstrated that derivatives of this compound exhibit protective effects against oxidative stress in neuronal cell lines. The mechanism appears to involve the upregulation of endogenous antioxidant enzymes .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of ester compounds. For example:

  • Structure-Activity Relationship (SAR) : Modifications on the cyclohexane ring have been shown to significantly alter receptor selectivity and potency. Compounds with additional methyl groups or unsaturation demonstrated improved efficacy as ERβ agonists while maintaining low toxicity profiles .
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability .

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate

InChI

InChI=1S/C13H22O2/c1-12(2)7-10(6-11(14)15-5)8-13(3,4)9-12/h6H,7-9H2,1-5H3

InChI Key

WTMLHEXBNGWHEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)OC)CC(C1)(C)C)C

Origin of Product

United States

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